N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide
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Overview
Description
N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide is a heterocyclic compound that contains thiophene, thiadiazole, and furan moieties. These heterocyclic structures are known for their diverse biological and chemical properties, making this compound of significant interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide typically involves the formation of the thiadiazole ring followed by its coupling with thiophene and furan moieties. One common method includes the reaction of thiophene-2-carboxylic acid hydrazide with thiosemicarbazide under acidic conditions to form the thiadiazole ring. This intermediate is then reacted with furan-2-carboxylic acid chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide involves its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, inhibiting their activity.
Pathways: It may interfere with cellular signaling pathways, leading to apoptosis in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Such as thiophene-2-carboxamide.
Thiadiazole derivatives: Such as 1,2,4-thiadiazole-5-carboxamide.
Furan derivatives: Such as furan-2-carboxamide.
Uniqueness
N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts a distinct set of chemical and biological properties. This combination allows for a broader range of applications and interactions compared to compounds containing only one or two of these rings.
Properties
Molecular Formula |
C11H7N3O2S2 |
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Molecular Weight |
277.3 g/mol |
IUPAC Name |
N-(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)furan-2-carboxamide |
InChI |
InChI=1S/C11H7N3O2S2/c15-10(7-3-1-5-16-7)13-11-12-9(14-18-11)8-4-2-6-17-8/h1-6H,(H,12,13,14,15) |
InChI Key |
UGINQXPLLZGLCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC(=NS2)C3=CC=CS3 |
Origin of Product |
United States |
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